1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a piperidine core substituted with a 3-methyl-1,2-oxazol-5-ylmethyl group at the 1-position and a piperazine ring linked to a 5-(trifluoromethyl)pyridin-2-yl group at the 4-position. The methylene spacer between the piperidine and oxazole moieties may enhance solubility, as seen in analogous structures (e.g., piperazine derivatives with ethylene/methylene spacers in ).
Properties
IUPAC Name |
3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O/c1-15-12-18(29-25-15)14-26-6-4-17(5-7-26)27-8-10-28(11-9-27)19-3-2-16(13-24-19)20(21,22)23/h2-3,12-13,17H,4-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRRPJOMGOQULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final compound. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Piperazine Derivatives with Spacers :
- Compounds like 8ac, 8ad, 8ae (ethylene spacers) and 8j (methylene spacers) exhibit solubility >80 μM at pH 2.0 and 6.5, correlating with pKa values of ~6–7 (ethylene) and ~5.0 (methylene) . The target compound’s methylene spacer likely aligns with the pKa range of ~5.0, favoring moderate solubility.
- Compound 8b (N-benzylpiperazinyl group) shows solubility of 60–80 μM, highlighting the role of substituents in solubility enhancement .
Pyridinyl and Trifluoromethyl Substituted Piperazines :
- ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) shares the trifluoromethylpyridinyl motif, demonstrating potent inhibition of bacterial enzymes . The target compound’s trifluoromethylpyridinyl group may similarly enhance target affinity.
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine (CAS 946387-22-0) incorporates a sulfonyl group, differing in electronic effects compared to the target’s unmodified piperazine .
Physicochemical Properties
The target compound’s methylene spacer and trifluoromethyl group balance solubility and lipophilicity, contrasting with high-ClogD analogues like 9a (), which exhibit cytotoxicity .
Metabolic Stability
- Metabolic Hotspots : Piperazine rings are prone to deethylation (metabolites A/B) or oxidation (metabolite C) (). The target compound’s trifluoromethyl group may reduce metabolic clearance by steric or electronic effects, as seen in fluorinated isosteres .
- Comparison with Isosteres : Piperazine replacements (e.g., morpholine, azetidine) in and improve metabolic stability. The target compound’s unmodified piperazine may retain higher metabolic liability compared to these analogues .
Biological Activity
The compound 1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by the presence of oxazole and piperazine moieties, suggests various mechanisms of action that could be exploited for therapeutic purposes.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Oxazole Ring : Contributes to biological activity through potential interactions with biological targets.
- Piperidine and Piperazine Moieties : Enhance binding affinity to receptors and enzymes.
- Trifluoromethyl Group : Often associated with increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at specific G-protein-coupled receptors (GPCRs), influencing signaling pathways relevant to anxiety and depression.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this one exhibit anticancer properties. For example, compounds with heterocyclic scaffolds have been shown to inhibit tumor growth in vitro and in vivo models by targeting the PI3K/Akt signaling pathway .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, potentially acting as a selective COX-II inhibitor. Research indicates that modifications in the chemical structure can significantly enhance selectivity and potency against COX enzymes .
Case Studies
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Study on Anticancer Activity :
- A derivative of this compound was tested against various cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through caspase activation.
- Anti-inflammatory Research :
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
